

In-Depth Technical Guide: Synthesis and Characterization of Formaldoxime

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Compound of Interest

Compound Name: Formaldoxime

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Abstract

Formaldoxime (CH_3NO), the simplest of the oximes, is a versatile and reactive organic compound. Despite its structural simplicity, it serves as a valuable reagent in various organic transformations and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of **formaldoxime**. It includes detailed experimental protocols for its preparation, a thorough compilation of its physicochemical properties, and a multi-faceted approach to its characterization using modern spectroscopic techniques. This document is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and analysis.

Physicochemical Properties of Formaldoxime

Formaldoxime is a colorless liquid at room temperature; however, the pure compound is prone to polymerization into a cyclic trimer.^[1] Therefore, it is often prepared and handled as an aqueous solution or as its more stable hydrochloride salt.^{[1][2]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Formaldoxime**

Property	Value	Reference(s)
Molecular Formula	CH ₃ NO	[3]
Molecular Weight	45.041 g/mol	[1]
Appearance	Colorless liquid	[1]
Melting Point	2.5 °C	[1]
Boiling Point	84 °C	[1][4]
Density	0.93 g/cm ³	[3]
Water Solubility	170 g/L (at 20 °C)	[3]
Flash Point	36.3 °C	[3]
Vapor Pressure	11.4 mmHg (at 25 °C)	[3]
pKa	11.10 ± 0.10 (Predicted)	[3]
CAS Number	75-17-2	[3]

Synthesis of Formaldoxime

The most prevalent and straightforward synthesis of **formaldoxime** involves the condensation reaction between formaldehyde and hydroxylamine or its hydrochloride salt.[2][5] This reaction is typically carried out in an aqueous or alcoholic medium.

Experimental Protocol: Synthesis from Formaldehyde and Hydroxylamine Hydrochloride

This protocol outlines a common laboratory-scale synthesis of an aqueous solution of **formaldoxime**.

Materials:

- Formaldehyde solution (37% in water)
- Hydroxylamine hydrochloride (NH₂OH·HCl)

- Sodium hydroxide (NaOH)
- Methanol (optional)
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Beaker
- pH indicator paper or pH meter

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in distilled water. The concentration can be adjusted based on the desired final concentration of the **formaldoxime** solution.
- Cool the flask in an ice bath to maintain a low temperature during the reaction.
- In a separate beaker, prepare a solution of sodium hydroxide in water or a methanol-water mixture.
- Slowly add the formaldehyde solution to the cooled hydroxylamine hydrochloride solution with continuous stirring.
- Carefully add the sodium hydroxide solution dropwise to the reaction mixture. The base neutralizes the hydrochloric acid formed and facilitates the reaction. Monitor the pH of the solution and maintain it in the neutral to slightly basic range.
- After the addition of the base is complete, continue to stir the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

- The resulting solution contains **formaldoxime** and can be used directly for many applications. For applications requiring higher purity, further purification steps such as distillation under reduced pressure may be necessary, although this is often avoided due to the compound's instability.^[6]

Note: **Formaldoxime** is unstable in its pure form and tends to polymerize.^[1] Therefore, it is typically prepared fresh as a solution for immediate use.

Characterization of Formaldoxime

A combination of spectroscopic methods is employed to confirm the identity and purity of synthesized **formaldoxime**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **formaldoxime**.

Table 2: ¹H NMR Spectroscopic Data for **Formaldoxime** (Predicted)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H ₂ C=	6.5 - 7.5	Doublet of Doublets	J(H-C-N-O-H), J(H-C-H)
=N-OH	9.0 - 11.0	Broad Singlet	-

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for **Formaldoxime** (Predicted)

Carbon	Chemical Shift (δ, ppm)
H ₂ C=N	140 - 150

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Table 4: Infrared (IR) Spectroscopic Data for **Formaldoxime**

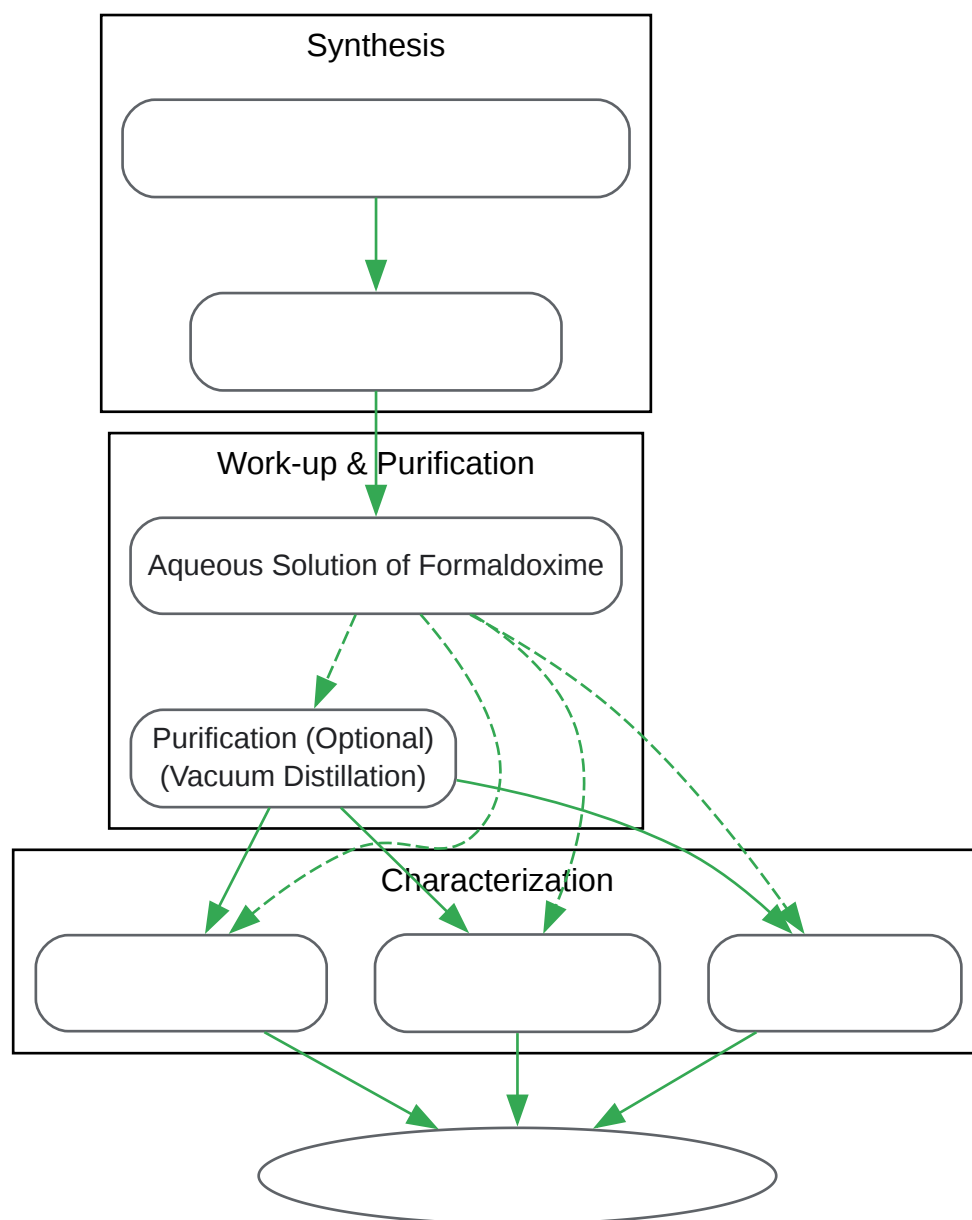
Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch	3600 - 3200	Broad
C-H stretch (sp ²)	3100 - 3000	Medium
C=N stretch	1690 - 1640	Medium
C-H bend	1440 - 1395	Medium
N-O stretch	960 - 930	Strong
O-H bend	1440 - 1395	Medium

Table 5: Mass Spectrometry (MS) Data for **Formaldoxime**

m/z	Proposed Fragment
45	[M] ⁺ (Molecular Ion)
44	[M-H] ⁺
30	[CH ₂ N] ⁺
28	[N ₂] ⁺ or [CO] ⁺ (from rearrangement)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **formaldoxime**.



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Caption: Workflow for the synthesis and characterization of **formaldoxime**.

Conclusion

This technical guide provides essential information for the successful synthesis and comprehensive characterization of **formaldoxime**. The detailed protocols and tabulated data serve as a valuable resource for chemists in research and development. Due to its inherent instability, careful handling and in-situ preparation are often recommended for applications

requiring the monomeric form. The spectroscopic data provided will aid in the unambiguous identification and quality assessment of this important chemical building block.

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